Aqueous Solubility Comparison: 2-Amino-4-sulfobenzoic Acid vs. 4-Sulfobenzoic Acid and Anthranilic Acid
2-Amino-4-sulfobenzoic acid exhibits significantly higher aqueous solubility than its closest structural analogs. This enhanced solubility is driven by the synergistic effect of the sulfonic acid and amino groups, enabling its use in aqueous reaction media without requiring organic co-solvents. Its reported solubility is 3 g per 10 mL (i.e., 30 g per 100 mL) . In contrast, anthranilic acid (2-aminobenzoic acid, CAS 118-92-3) has a reported solubility of only 0.35 g per 100 mL at 20°C , and 4-sulfobenzoic acid (CAS 636-78-2) has an estimated water solubility of 532.2 g/L (or ~53 g/100 mL) , though experimental values for the latter are not widely reported.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 3 g / 10 mL (30 g / 100 mL) at ambient temperature |
| Comparator Or Baseline | Anthranilic acid: 0.35 g/100 mL at 20 °C ; 4-Sulfobenzoic acid: ~53 g/100 mL (estimated) |
| Quantified Difference | Approximately 86-fold higher solubility than anthranilic acid; solubility lies between the two comparators. |
| Conditions | Aqueous media; target compound value from ChemSrc database |
Why This Matters
For procurement in aqueous synthetic processes (e.g., diazotization, dye coupling, MOF synthesis), 2-amino-4-sulfobenzoic acid provides a balance of high water solubility (unlike anthranilic acid) and additional amino-group reactivity (unlike 4-sulfobenzoic acid), reducing or eliminating the need for organic solvents and simplifying downstream processing.
